molecular formula C37H27N B13922977 N-([1,1'-biphenyl]-3-yl)-9,9-diphenyl-9H-fluoren-1-amine

N-([1,1'-biphenyl]-3-yl)-9,9-diphenyl-9H-fluoren-1-amine

Cat. No.: B13922977
M. Wt: 485.6 g/mol
InChI Key: MGRMCBQEOQBUFG-UHFFFAOYSA-N
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Description

N-[1,1’-Biphenyl]-3-yl-9,9-diphenyl-9H-fluoren-1-amine is an organic compound that features a complex structure with multiple aromatic rings. This compound is notable for its potential applications in various fields, including organic electronics, materials science, and medicinal chemistry. The presence of biphenyl and fluorenyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1,1’-Biphenyl]-3-yl-9,9-diphenyl-9H-fluoren-1-amine typically involves multi-step organic reactions. One common method includes the coupling of biphenyl and fluorenyl derivatives through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Stille coupling . These reactions often require the use of aryl halides and organometallic reagents under specific conditions, including the presence of a palladium catalyst, base, and appropriate solvents.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to optimize the reaction conditions and minimize the production costs . Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1,1’-Biphenyl]-3-yl-9,9-diphenyl-9H-fluoren-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitrated, sulfonated, halogenated, oxidized, and reduced derivatives of N-[1,1’-Biphenyl]-3-yl-9,9-diphenyl-9H-fluoren-1-amine. These derivatives can have varied applications depending on their specific chemical properties .

Mechanism of Action

The mechanism of action of N-[1,1’-Biphenyl]-3-yl-9,9-diphenyl-9H-fluoren-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the chemical modifications of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1,1’-Biphenyl]-3-yl-9,9-diphenyl-9H-fluoren-1-amine is unique due to its combination of biphenyl and fluorenyl groups, which impart distinct electronic and optical properties. This makes it particularly valuable in advanced materials and electronic applications .

Properties

Molecular Formula

C37H27N

Molecular Weight

485.6 g/mol

IUPAC Name

9,9-diphenyl-N-(3-phenylphenyl)fluoren-1-amine

InChI

InChI=1S/C37H27N/c1-4-14-27(15-5-1)28-16-12-21-31(26-28)38-35-25-13-23-33-32-22-10-11-24-34(32)37(36(33)35,29-17-6-2-7-18-29)30-19-8-3-9-20-30/h1-26,38H

InChI Key

MGRMCBQEOQBUFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)NC3=CC=CC4=C3C(C5=CC=CC=C45)(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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